24,25-Dihydroxycycloartan-3-one chemical structure and properties
24,25-Dihydroxycycloartan-3-one chemical structure and properties
Topic: 24,25-Dihydroxycycloartan-3-one: Structural Characterization and Pharmacological Potential Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacognosists
Executive Summary
24,25-Dihydroxycycloartan-3-one (CAS: 155060-48-3) is a tetracyclic triterpenoid belonging to the cycloartane class, distinguished by its unique 9,19-cyclopropane ring system. Predominantly isolated from the Euphorbiaceae and Moraceae families (e.g., Artocarpus heterophyllus), this molecule has garnered attention in drug discovery for its chemopreventive properties.
Unlike the structurally related secosteroids (e.g., 24,25-dihydroxyvitamin D3), this compound retains the intact steroid nucleus with a characteristic 3-oxo moiety and a dihydroxylated side chain. Its primary pharmacological significance lies in its potent inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, a validated surrogate model for anti-tumor promotion. This guide provides a comprehensive technical analysis of its chemical architecture, isolation protocols, and therapeutic mechanisms.
Chemical Identity & Structural Architecture
The molecule represents a highly oxidized derivative of cycloartenol, the key biosynthetic precursor to phytosterols. Its structural integrity is defined by the rigid cycloartane skeleton and a flexible, polar side chain.
Physicochemical Profile
| Property | Data |
| IUPAC Name | (24R)-24,25-Dihydroxycycloartan-3-one |
| Common Synonyms | (3β,24ξ)-Cycloartane-3-oxo-24,25-diol; 24,25-Dihydroxy-9,19-cyclolanostan-3-one |
| CAS Registry | 155060-48-3 |
| Molecular Formula | C₃₀H₅₀O₃ |
| Molecular Weight | 458.72 g/mol |
| Chirality | 24R (Side chain), 9β,19-cyclo (Ring system) |
| Solubility | Soluble in CHCl₃, MeOH, DMSO; Insoluble in H₂O |
3D Conformational Analysis
X-ray crystallography studies (Bhattacharyya et al., 2000) reveal a specific conformational lock:
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Ring A/B/C: Adopt a mixed chair/twist/twist-boat conformation due to the strain imposed by the 9,19-cyclopropane ring.
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Ring D: Exists in a distorted envelope conformation.
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Side Chain (C20-C27): The (24R) configuration facilitates an intramolecular hydrogen bond between the C24 and C25 hydroxyl groups, stabilizing the terminal tail. This feature is critical for its interaction with biological targets.
Biosynthesis & Natural Occurrence
The compound is a downstream metabolite in the phytosterol pathway. It is formed via the oxidation of cycloartenol, bypassing the ring-opening step that typically leads to sitosterol or cholesterol.
Primary Natural Sources:
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Artocarpus heterophyllus (Jackfruit): Isolated from the peel/pericarp.[1]
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Euphorbia species : Common in latex-producing spurges.
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Tillandsia usneoides (Spanish Moss): Trace accumulation.
Biosynthetic Pathway Visualization
Figure 1: Biosynthetic origin retaining the cycloartane skeleton.
Isolation & Purification Protocol
Isolation of 24,25-dihydroxycycloartan-3-one requires careful separation from structurally similar triterpenes (e.g., cycloartenol, cycloart-24-en-3-one). The following protocol is synthesized from established methodologies for Artocarpus and Euphorbia triterpenoids.
Extraction Workflow
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Plant Material Preparation: Air-dry aerial parts or peels; grind to a fine powder (mesh 40-60).
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Primary Extraction: Macerate in Methanol (MeOH) at room temperature for 72 hours. Rationale: MeOH efficiently penetrates cell walls and solubilizes polar triterpenes.
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Liquid-Liquid Partitioning:
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Concentrate MeOH extract.
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Suspend in H₂O.
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Partition sequentially with n-Hexane (removes fats/waxes)
Chloroform/Dichloromethane (Target Fraction) Ethyl Acetate (removes highly polar glycosides).
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Chromatographic Purification:
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Stationary Phase: Silica Gel 60 (230-400 mesh).
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Mobile Phase: Gradient elution with n-Hexane:Ethyl Acetate (starting 9:1
1:1). -
Monitoring: TLC (Visualize with Liebermann-Burchard reagent; look for reddish-purple spots).
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Purification Logic Diagram
Figure 2: Fractionation strategy targeting the moderately polar cycloartane fraction.
Analytical Profiling: The "Fingerprint"
Correct identification relies on distinguishing the cycloartane skeleton from lanostane or cucurbitane isomers.
Diagnostic NMR Signatures (CDCl₃)
The ¹H NMR spectrum exhibits a unique "upfield" signature diagnostic of the cyclopropane ring.
| Position | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| H-19 (Cyclopropane) | 0.30 – 0.60 | Pair of doublets (AX system) | Definitive proof of 9,19-cyclo skeleton. High-field shift due to ring current anisotropy. |
| H-24 | 3.20 – 3.50 | Multiplet | Proton attached to the hydroxylated C24. |
| Me-26, Me-27 | 1.10 – 1.25 | Singlets | Geminal dimethyls at C25 (downfield due to -OH). |
| H-3 | Absent | - | Replaced by Carbonyl (C=O). |
The ¹³C NMR spectrum confirms the oxidation state:
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C-3 (Ketone): Signal at ~216.0 ppm .
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C-25 (Quaternary): Signal at ~73.0 ppm (bearing -OH).
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C-24 (Methine): Signal at ~78.0 ppm (bearing -OH).
Pharmacological Potential[7][8][9]
The therapeutic interest in 24,25-dihydroxycycloartan-3-one is centered on its ability to modulate viral-induced carcinogenesis.
Mechanism of Action: EBV-EA Inhibition
Research indicates that cycloartane triterpenes function as anti-tumor promoters . The primary assay involves the inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) activation induced by the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate).[2]
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Pathway: TPA induces Protein Kinase C (PKC) activation
MAPK pathway signaling Reactivation of latent EBV (Lytic cycle). -
Activity: 24,25-Dihydroxycycloartan-3-one interferes with this signaling cascade, preventing the expression of viral early antigens. This activity correlates strongly with the prevention of skin and organ carcinogenesis in animal models.
Biological Activity Flow
Figure 3: Inhibition of TPA-induced EBV reactivation, a marker for chemoprevention.
Future Outlook & Development
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Structure-Activity Relationship (SAR): The 3-oxo group enhances cytotoxicity compared to 3-hydroxyl variants. The 24,25-diol moiety increases water solubility, potentially improving bioavailability compared to non-polar cycloartanes.
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Clinical Relevance: While currently a research tool, the scaffold serves as a lead for developing non-steroidal anti-inflammatory and chemopreventive drugs.
References
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Bhattacharyya, K., Kar, T., Palmer, R. A., Potter, B. S., & Inada, A. (2000). (24R)-24,25-Dihydroxycycloartan-3-one.[3][4] Acta Crystallographica Section C: Crystal Structure Communications, 56(8), 979-980.
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Nahar, K., Shams, M. N., Hasan, C. M., Jahan, S., Ahmed, S., & Sohrab, M. H. (2021). Isolation and characterisation of (17E)-cycloart-17, 26-dien-3β-ol and cycloart-3β, 25-diol from the peel of Artocarpus heterophyllus L. Malaysian Journal of Pharmaceutical Sciences, 19(1), 113–122.[1]
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Kapadia, G. J., et al. (2002). Cancer chemopreventive activity of synthetic and natural compounds: Inhibition of Epstein-Barr virus early antigen activation.[2] Cancer Letters. (Contextual reference for EBV-EA assay methodology in triterpenes).
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Kikuchi, T., et al. (2016). Cycloartane-type triterpenoids from the resinous exudates of Commiphora myrrha and their biological activities.[5] Journal of Natural Medicines. (Contextual reference for cycloartane cytotoxicity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of epstein-barr virus early antigen activation promoted by 12-O-tetradecanoylphorbol-13-acetate by the non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical: 24,25-Dihydroxycycloartan-3-one [caps.ncbs.res.in]
- 4. (24R)-24,25-Dihydroxycycloartan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
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